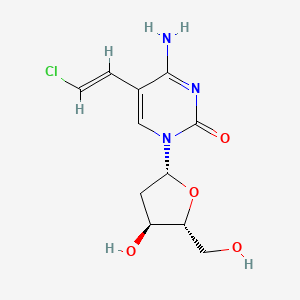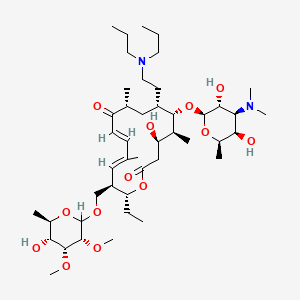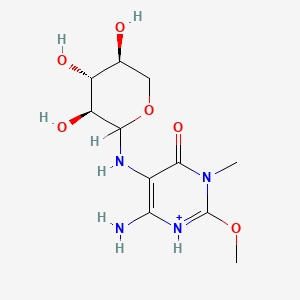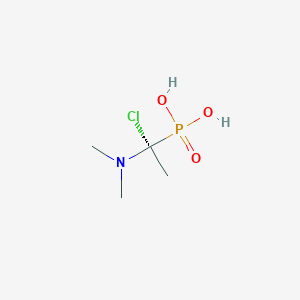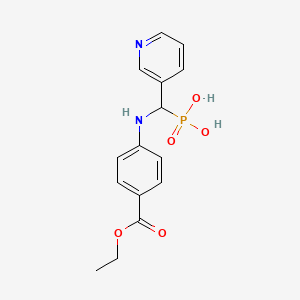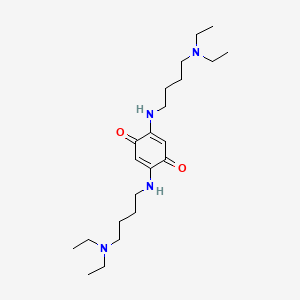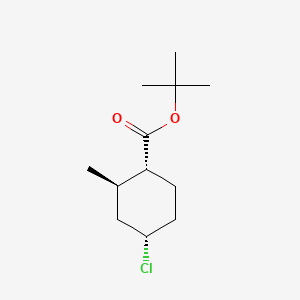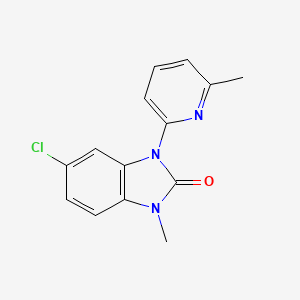
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(6-methyl-2-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(6-methyl-2-pyridinyl)- is a heterocyclic compound that belongs to the benzimidazole family.
Preparation Methods
The synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(6-methyl-2-pyridinyl)- can be achieved through several synthetic routes. One common method involves the cyclocarbonylation of 1,2-diaminobenzenes using reagents such as 1,1’-carbonyldiimidazole, phosgene, or triphosgene . Another approach is the transformation of benzimidazolium salts, which involves ring opening and unusual C–O bond cleavage of an alkoxide . Industrial production methods often require precisely controlled reaction conditions, high temperatures, and long reaction times to ensure high yields and purity .
Chemical Reactions Analysis
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(6-methyl-2-pyridinyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve halogenation or alkylation using reagents like halogens or alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as an intermediate for the synthesis of more complex organic molecules . In biology and medicine, it has been reported to exhibit various biological effects, including antidiabetic, antibacterial, antifungal, and histamine H3-receptor antagonist activities . Additionally, it is used in the inhibition of tubulin polymerization, making it a potential candidate for cancer treatment . In the industrial sector, it is utilized in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(6-methyl-2-pyridinyl)- involves its interaction with specific molecular targets and pathways. For instance, as a histamine H3-receptor antagonist, it binds to the H3 receptor and inhibits its activity, leading to various physiological effects . In the case of its antidiabetic activity, it may interact with enzymes involved in glucose metabolism, thereby regulating blood sugar levels . The inhibition of tubulin polymerization is achieved by binding to tubulin and preventing its assembly into microtubules, which is crucial for cell division .
Comparison with Similar Compounds
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(6-methyl-2-pyridinyl)- can be compared with other similar compounds such as 2H-1,4-Benzodiazepin-2-one and 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride . While these compounds share some structural similarities, they differ in their specific functional groups and biological activities. For example, 2H-1,4-Benzodiazepin-2-one is known for its anxiolytic and sedative properties, whereas 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride is used as a ligand in catalysis .
Properties
CAS No. |
89659-96-1 |
|---|---|
Molecular Formula |
C14H12ClN3O |
Molecular Weight |
273.72 g/mol |
IUPAC Name |
5-chloro-1-methyl-3-(6-methylpyridin-2-yl)benzimidazol-2-one |
InChI |
InChI=1S/C14H12ClN3O/c1-9-4-3-5-13(16-9)18-12-8-10(15)6-7-11(12)17(2)14(18)19/h3-8H,1-2H3 |
InChI Key |
HNEUWHGLWGYYIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)N2C3=C(C=CC(=C3)Cl)N(C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


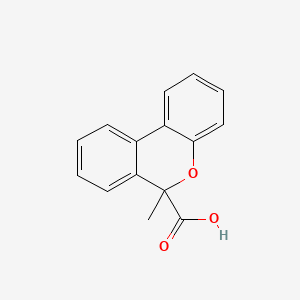


![1-Tert-butyl-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid](/img/structure/B12730537.png)
